![molecular formula C78H126Br6O6 B14197284 2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene CAS No. 847203-39-8](/img/structure/B14197284.png)
2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene is a complex organic compound characterized by a triphenylene core substituted with six 10-bromodecyl groups
Méthodes De Préparation
The synthesis of 2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene typically involves the bromination of decanol followed by its attachment to the triphenylene core. The general synthetic route includes:
Bromination of Decanol: Decanol is reacted with bromine in the presence of a catalyst to form 10-bromodecanol.
Attachment to Triphenylene: The brominated decanol is then reacted with 2,3,6,7,10,11-hexahydroxytriphenylene under specific conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the triphenylene core.
Polymerization: It can participate in polymerization reactions to form larger, more complex structures.
Common reagents used in these reactions include bases, acids, and various catalysts, depending on the desired transformation. Major products formed from these reactions vary but often include derivatives with modified functional groups or extended conjugation.
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological molecules and its use in bioimaging.
Medicine: Explored for its potential as a drug delivery agent or in diagnostic applications.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism by which 2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene exerts its effects is primarily through its ability to interact with other molecules via its bromine atoms and the triphenylene core. These interactions can influence molecular pathways and targets, such as enzymes or receptors, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene include:
2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene: Differing by the substitution of bromodecyl groups with dimethylsilyl groups, affecting its optical properties.
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Substituted with hexyloxy groups, influencing its solubility and aggregation behavior.
2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene: Featuring hexylsulfanyl groups, which interact more strongly with the triphenylene core.
Propriétés
Numéro CAS |
847203-39-8 |
|---|---|
Formule moléculaire |
C78H126Br6O6 |
Poids moléculaire |
1639.3 g/mol |
Nom IUPAC |
2,3,6,7,10,11-hexakis(10-bromodecoxy)triphenylene |
InChI |
InChI=1S/C78H126Br6O6/c79-49-37-25-13-1-7-19-31-43-55-85-73-61-67-68(62-74(73)86-56-44-32-20-8-2-14-26-38-50-80)70-64-76(88-58-46-34-22-10-4-16-28-40-52-82)78(90-60-48-36-24-12-6-18-30-42-54-84)66-72(70)71-65-77(89-59-47-35-23-11-5-17-29-41-53-83)75(63-69(67)71)87-57-45-33-21-9-3-15-27-39-51-81/h61-66H,1-60H2 |
Clé InChI |
XJVYZDAYXOQCJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1OCCCCCCCCCCBr)OCCCCCCCCCCBr)OCCCCCCCCCCBr)OCCCCCCCCCCBr)OCCCCCCCCCCBr)OCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


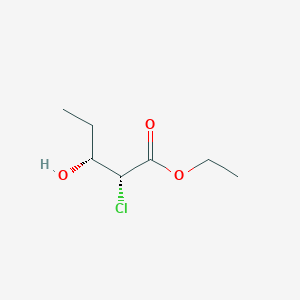
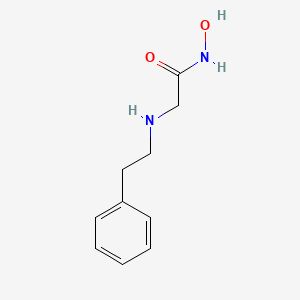
![4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197230.png)
![([1,1'-Biphenyl]-4-yl)methyl 3,5-diaminobenzoate](/img/structure/B14197242.png)
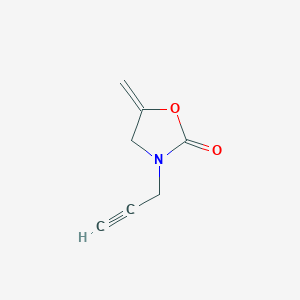

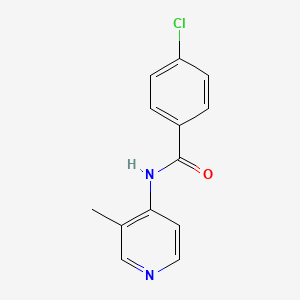
![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-ethenyl-5H-pyrido[3,2-b]indole)](/img/structure/B14197251.png)
![3-(4-{[(Ethanesulfonyl)amino]methyl}anilino)-3-oxopropanoic acid](/img/structure/B14197259.png)
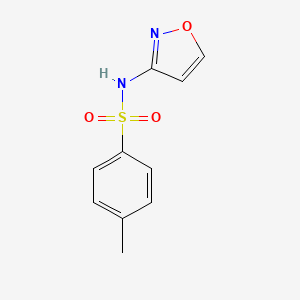
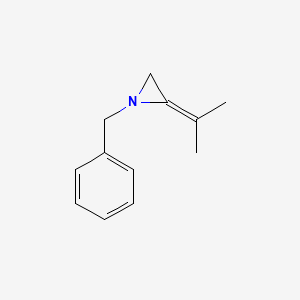


![7,9-Dimethyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14197295.png)
